REACTION_CXSMILES
|
[Li]CCCC.N12CCN(CC1)CC2.[F:14][C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1.CN(C)[CH:23]=[O:24]>C(OCC)C.O>[CH:23]([C:16]1[C:15]([F:14])=[CH:20][CH:19]=[CH:18][N:17]=1)=[O:24]
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Name
|
|
Quantity
|
8.52 mL
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Type
|
reactant
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
9.81 g
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Type
|
reactant
|
Smiles
|
FC=1C=NC=CC1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
62.5 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
11.56 g
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-20 °C
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Type
|
CUSTOM
|
Details
|
the resulting cloudy solution was stirred for 1 hour at -20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
stream at -60° C.
|
Type
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TEMPERATURE
|
Details
|
The mixture was then cooled to -75° C.
|
Type
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STIRRING
|
Details
|
stirring
|
Type
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CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at -60° C
|
Type
|
CUSTOM
|
Details
|
was recooled to -75° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 2 hours at -75° C
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ethyl acetate (5×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent removal
|
Type
|
CUSTOM
|
Details
|
produced a dark brown oil which
|
Type
|
DISTILLATION
|
Details
|
after vacuum distillation and purification by chromatography on silica gel
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=NC=CC=C1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |